molecular formula C11H12N2S B7725962 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine CAS No. 134811-94-2

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine

Cat. No.: B7725962
CAS No.: 134811-94-2
M. Wt: 204.29 g/mol
InChI Key: OIJIBDFWTAKIBS-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine is a chemical compound known for its significant role in various biochemical assaysThis compound is widely utilized in cell viability assays to assess cell metabolic activity, making it a crucial tool in biological and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine typically involves the reaction of 4,5-dimethylthiazole with aniline under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can yield various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with altered chemical properties .

Scientific Research Applications

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into an insoluble formazan product, which can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable indicator of cell metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine is unique due to its widespread use in the MTT assay, which is considered the gold standard for cell viability testing. Its ability to produce an insoluble formazan product allows for precise quantification of cell metabolic activity, making it a valuable tool in various research fields .

Properties

IUPAC Name

3-(4,5-dimethyl-1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJIBDFWTAKIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277792
Record name 3-(4,5-Dimethyl-2-thiazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134811-94-2
Record name 3-(4,5-Dimethyl-2-thiazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134811-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,5-Dimethyl-2-thiazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-thiobenzamide (200 mg, 1.31 mmol, 1 eq.) in EtOH (4 mL) is added 3-chloro-2-butanone (140 mg, 1.31 mmol, 1 eq.). The mixture is heated at 100° C. for 72 h. After cooling to room temperature, the reaction is diluted with EtOAc and sequentially washed with saturated aqueous NaHCO3, H2O and saturated aqueous NaCl. The organic solution is dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (2:1 hexanes/EtOAc) to give 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine as a yellow oil. [MS: (ES+) 205.1 (M+1)+].
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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